molecular formula C18H24Cl2O6 B1247066 SB 201076

SB 201076

Cat. No.: B1247066
M. Wt: 407.3 g/mol
InChI Key: NPZOIISFQXTCQN-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB 201076 is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a dichlorophenyl group and hydroxyl groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB 201076 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 2,4-dichlorophenyl group: This can be achieved through chlorination reactions using reagents like chlorine or sulfuryl chloride.

    Introduction of the hydroxyoctyl group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the octyl chain.

    Formation of the succinic acid moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

SB 201076 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are often used.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

SB 201076 has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various

Properties

Molecular Formula

C18H24Cl2O6

Molecular Weight

407.3 g/mol

IUPAC Name

(2S)-2-[(2S)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18-/m0/s1

InChI Key

NPZOIISFQXTCQN-KSSFIOAISA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CCCCCC[C@@H](C[C@](CC(=O)O)(C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCCCCC(CC(CC(=O)O)(C(=O)O)O)O

Synonyms

SB 201076
SB-201076
SB201076

Origin of Product

United States

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